molecular formula C20H32O B1203595 Taxa-4(20),11-dien-5alpha-ol CAS No. 178888-02-3

Taxa-4(20),11-dien-5alpha-ol

Cat. No. B1203595
M. Wt: 288.5 g/mol
InChI Key: QHDGSWAXTYWVOP-ZNWBIBPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taxa-4(20),11-dien-5alpha-ol is a taxane diterpenoid.

Scientific Research Applications

Biosynthesis in Taxol Production

Taxa-4(20),11-dien-5alpha-ol plays a crucial role in the biosynthesis of the anticancer drug taxol in Taxus species. This compound is formed through the cytochrome P450-mediated hydroxylation and double bond migration of the diterpene olefin precursor taxa-4(5),11(12)-diene (Jennewein et al., 2004).

Novel Taxane Derivatives

Research has identified new taxane derivatives, including those involving taxa-4(20),11-dien-5alpha-ol, in Taxus baccata yew grown in Israel. These derivatives contribute to the expanding understanding of the taxane family's chemical diversity and potential therapeutic applications (Shi et al., 2004).

Intermediate in Taxol Biosynthesis Pathway

Taxa-4(20),11-dien-5alpha-ol is identified as an intermediate in the biosynthetic pathway to Taxol, with studies focusing on its synthesis to understand better the Taxol biosynthetic pathway and its intermediates (Vázquez & Williams, 2000).

Functional Expression in Escherichia coli

The taxa-4(20),11-dien-5alpha-ol-O-acetyl transferase, which catalyzes a step in Taxol biosynthesis, has been cloned and functionally expressed in Escherichia coli. This demonstrates the potential for manipulating key enzymes in the pathway for improved Taxol production (Walker et al., 2000).

Taxol Biosynthesis Enzyme Studies

Studies on the acetylation of taxa-4(20),11-dien-5alpha-ol, a specific step in Taxol biosynthesis, have provided insights into the enzyme's properties, including its selectivity and affinity for substrates. This acetylation step is a key focus for understanding and potentially enhancing Taxol biosynthesis (Walker et al., 1999).

properties

CAS RN

178888-02-3

Product Name

Taxa-4(20),11-dien-5alpha-ol

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

(1S,3S,5S,8R)-8,12,15,15-tetramethyl-4-methylidenetricyclo[9.3.1.03,8]pentadec-11-en-5-ol

InChI

InChI=1S/C20H32O/c1-13-6-7-15-12-17-14(2)18(21)9-11-20(17,5)10-8-16(13)19(15,3)4/h15,17-18,21H,2,6-12H2,1,3-5H3/t15-,17+,18-,20+/m0/s1

InChI Key

QHDGSWAXTYWVOP-ZNWBIBPKSA-N

Isomeric SMILES

CC1=C2CC[C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)CC1)O)C

SMILES

CC1=C2CCC3(CCC(C(=C)C3CC(C2(C)C)CC1)O)C

Canonical SMILES

CC1=C2CCC3(CCC(C(=C)C3CC(C2(C)C)CC1)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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